molecular formula C11H13N3OS2 B2973826 5-{[2-(4-Methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-amine CAS No. 420825-84-9

5-{[2-(4-Methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-amine

Cat. No. B2973826
CAS RN: 420825-84-9
M. Wt: 267.37
InChI Key: KJFZPPQWRADCGQ-UHFFFAOYSA-N
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Description

“5-{[2-(4-Methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-amine” is a chemical compound with the molecular formula C11H13N3OS2 and a molecular weight of 267.38 . It is used for proteomics research .


Synthesis Analysis

The synthesis of similar compounds often involves the use of 5-amino-1,3,4-thiadiazole-2-thiol as a starting reagent . The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target title compound . The reaction between carboxylic acid and thiosemicarbazide in the presence of PPE can be assumed to involve salt formation, dehydration of the formed salt to an intermediate, and cyclodehydration of the intermediate to thiadiazole .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It is built up by two main fragments—4-methyl coumarin and 2-methyl-1,3,4-thiadiazole—connected by a –S–CH2–CH2–S– bridge .

Scientific Research Applications

Antimicrobial Activity

1,3,4-Thiadiazole derivatives, similar to 5-{[2-(4-Methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-amine, have been studied for their antimicrobial properties. For example, Sah et al. (2014) explored the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).

Reaction with Nucleophiles

Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate, a compound related to 1,3,4-thiadiazoles, shows reactions with various nucleophiles. This kind of reaction can be crucial for creating more complex molecules that might have diverse applications in scientific research, as studied by Maadadi et al. (2016) (Maadadi et al., 2016).

Noncovalent Interactions in Derivatives

El-Emam et al. (2020) investigated the noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines. Understanding these interactions is essential for the development of new compounds with potential applications in material science or drug design (El-Emam et al., 2020).

Antiproliferative Properties

1,3,4-Thiadiazole compounds have been synthesized and tested for biological activities, including antiproliferative properties. Gür et al. (2020) explored Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine and found certain compounds exhibiting cytotoxicity on cancer cell lines, indicating potential applications in cancer research (Gür et al., 2020).

Thiadiazole Ring Opening Reactions

Investigating the ring-opening reactions of thiadiazole derivatives can provide insights into their reactivity and potential applications in synthesizing new compounds. Maadadi et al. (2017) studied such transformations, which could be relevant for designing new materials or pharmaceuticals (Maadadi et al., 2017).

Schiff Base Ligands

Imino-4-methoxyphenol thiazole-derived Schiff bases, related to thiadiazole compounds, were synthesized and characterized for antimicrobial activity by Vinusha et al. (2015). This study highlights the potential use of these compounds in developing new antimicrobial agents (Vinusha et al., 2015).

Microwave-Assisted Synthesis and Biological Activities

The microwave-assisted synthesis of hybrid molecules containing 1,3,4-thiadiazole and their biological activities, as investigated by Başoğlu et al. (2013), demonstrates the potential for rapid synthesis of biologically active compounds (Başoğlu et al., 2013).

Antimicrobial Activities of Thiazoles

Wardkhan et al. (2008) explored the synthesis of thiazoles and their antimicrobial activities, which could be relevant to the study of this compound derivatives for similar applications (Wardkhan et al., 2008).

Corrosion Inhibition

Thiazole and thiadiazole derivatives have been studied for their corrosion inhibition performance on iron, as discussed by Kaya et al. (2016). Such studies are crucial in material science and industrial applications (Kaya et al., 2016).

properties

IUPAC Name

5-[2-(4-methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS2/c1-8-2-4-9(5-3-8)15-6-7-16-11-14-13-10(12)17-11/h2-5H,6-7H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFZPPQWRADCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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